molecular formula C22H12F6O2 B13646379 2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde

2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde

Cat. No.: B13646379
M. Wt: 422.3 g/mol
InChI Key: NRDWQDMETYAOEQ-UHFFFAOYSA-N
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Description

2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde is an organic compound characterized by the presence of trifluoromethyl groups attached to a terephthalaldehyde core. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde typically involves the reaction of 2,5-dibromoterephthalaldehyde with 4-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of fluorescent probes and imaging agents due to its unique photophysical properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde stands out due to its dual functionality, combining the reactivity of aldehyde groups with the unique properties of trifluoromethyl groups. This combination makes it a versatile compound for diverse applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C22H12F6O2

Molecular Weight

422.3 g/mol

IUPAC Name

2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde

InChI

InChI=1S/C22H12F6O2/c23-21(24,25)17-5-1-13(2-6-17)19-9-16(12-30)20(10-15(19)11-29)14-3-7-18(8-4-14)22(26,27)28/h1-12H

InChI Key

NRDWQDMETYAOEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)C(F)(F)F)C=O)C(F)(F)F

Origin of Product

United States

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